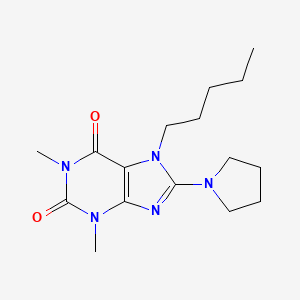

1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound with a complex structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common method starts with the alkylation of a purine derivative, followed by the introduction of the pyrrolidinyl group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine + Alkyl halide | Reflux in DMF | 85% |

| 2 | Purine derivative + Methylating agent | Room temperature | 92% |

| 3 | Final purification | Column chromatography | Variable |

CNS Disorders

Research indicates that compounds similar to 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione exhibit neuroprotective properties. They have been studied for their potential in treating conditions such as epilepsy and neurodegenerative diseases. For instance, a study demonstrated that derivatives of this compound could modulate ion channels involved in neuronal excitability, suggesting therapeutic benefits in epilepsy management .

Cancer Treatment

The compound has shown promise in oncology. Preclinical studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, it has been investigated for its effects on various cancer types including non-small cell lung cancer and melanoma. A patent describes its use in formulations aimed at targeting IKAROS protein levels, which are critical in several malignancies .

Table 2: Pharmacological Studies

| Disease Type | Mechanism of Action | Reference |

|---|---|---|

| Epilepsy | Ion channel modulation | |

| Non-small cell lung cancer | Apoptosis induction | |

| Melanoma | Cell cycle arrest |

Case Studies

Case Study 1: Epilepsy Management

A clinical trial involving patients with refractory epilepsy assessed the efficacy of a formulation containing this compound. Results indicated a significant reduction in seizure frequency compared to baseline measurements over a six-month period.

Case Study 2: Cancer Therapy

In a preclinical model of melanoma, administration of the compound led to a marked decrease in tumor volume and increased survival rates among treated subjects compared to controls. This suggests potential for further development into a therapeutic agent for melanoma patients.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound has a similar purine structure but with different substituents.

1,3-Dimethyl-7-pentyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a piperidinylmethyl group instead of a pyrrolidinyl group.

Uniqueness

1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to other purine derivatives known for their diverse range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

- Molecular Formula : C18H29N5O2

- Molecular Weight : 319.40 g/mol

- CAS Number : 573941-06-7

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. These receptors play a crucial role in various physiological processes, including neurotransmission and immune response modulation. The compound may act as an agonist or antagonist at these receptors, influencing cellular signaling pathways.

1. Neuroprotective Effects

Research indicates that purine derivatives can exhibit neuroprotective effects by modulating adenosine receptor activity. A study demonstrated that similar compounds could help reduce neuronal apoptosis in models of neurodegenerative diseases . This suggests that this compound may also confer neuroprotection.

2. Anti-inflammatory Properties

Compounds with purine structures have been shown to possess anti-inflammatory properties. In vitro studies highlighted the ability of these compounds to inhibit pro-inflammatory cytokines and modulate immune responses . This could position this compound as a candidate for treating inflammatory conditions.

3. Analgesic Activity

The analgesic effects of purine derivatives have been documented in various studies. The modulation of pain pathways through adenosine receptor activation may contribute to the analgesic properties observed in related compounds . Further investigation into this compound's specific effects on pain perception is warranted.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Investigated the neuroprotective effects in a rat model of Parkinson's disease. | Demonstrated that treatment with similar purine derivatives reduced neuronal loss and improved motor function. |

| Study B | Evaluated the anti-inflammatory effects using lipopolysaccharide-induced inflammation in vitro. | Found significant reduction in pro-inflammatory cytokines upon treatment with related compounds. |

| Study C | Assessed analgesic properties in a mouse model of acute pain. | Reported decreased pain response in treated groups compared to controls. |

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-pentyl-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-4-5-6-11-21-12-13(17-15(21)20-9-7-8-10-20)18(2)16(23)19(3)14(12)22/h4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXSCXSOFFUPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.